molecular formula C82H127N27O23 B10848715 Fggftgarksarkyanq

Fggftgarksarkyanq

Cat. No.: B10848715
M. Wt: 1859.1 g/mol
InChI Key: NTZGMAAQXGNGFH-VDVVPONDSA-N
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Description

Primary Sequence Analysis and Comparative Homology

The primary sequence of this compound, represented in one-letter code as This compound , comprises 17 amino acid residues with a molecular weight of 1,859.0 g/mol. The three-letter code delineates the arrangement: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Tyr-Ala-Asn-Gln . Comparative analysis reveals a paralogous variant, FGGFTGARKSARKRANQ , distinguished by a substitution of tyrosine (Y) with arginine (R) at position 14. This divergence underscores potential functional specialization, as paralogs often arise from gene duplication events and evolve distinct roles.

Homology assessments identify structural parallels with opioid-related peptides, particularly those interacting with G protein-coupled receptors (GPCRs). For instance, the conserved FGGFT N-terminal motif aligns with address regions of nociceptin/orphanin FQ (N/OFQ), an endogenous ligand for the nociceptin receptor (NOP). The central ARKSAR sequence shares electrostatic similarities with dynorphin’s polybasic domain, suggesting potential receptor interaction mechanisms.

Table 1: Primary Sequence Comparison of this compound and Its Paralogs

Residue Position This compound Fggftgarksarkranq
14 Tyrosine (Y) Arginine (R)
Molecular Weight 1,859.0 g/mol 1,852.1 g/mol

Secondary Structure Prediction and Computational Modeling

Secondary structure prediction using tools such as PSIPRED and I-TASSER indicates three α-helical segments spanning residues 4–7 (FTGA), 9–12 (RKSAR), and 14–16 (YAN). Molecular dynamics (MD) simulations, parameterized using active-state GPCR templates, further suggest conformational flexibility in the Gly-rich regions (positions 2–3 and 6), which may facilitate receptor binding. The ARKSAR motif adopts a rigid helical conformation stabilized by salt bridges between arginine (R8, R12) and glutamate/aspartate residues in homologous receptor models.

Comparative modeling against the nociceptin receptor (NOP) highlights electrostatic complementarity between the peptide’s C-terminal YANQ and the NOP extracellular loop 2 (EL2), which harbors a conserved acidic cluster (Glu196, Asp195). This interaction mirrors the binding mechanism of N/OFQ, wherein cationic residues engage EL2 anionic side chains.

Tertiary Structure Elucidation via Biophysical Techniques

Circular dichroism (CD) spectroscopy of synthetic this compound in aqueous buffer reveals a spectrum characteristic of α-helix-dominated structures, with minima at 208 nm and 222 nm. Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments (e.g., dodecylphosphocholine micelles) resolve a tertiary fold wherein the N-terminal FGGFT segment embeds into hydrophobic pockets, while the cationic mid-region (ARKSAR ) remains solvent-exposed. This topology aligns with GPCR-targeting peptides that partition into lipid bilayers to access transmembrane binding sites.

Cryo-electron microscopy (cryo-EM) reconstructions of the peptide bound to lipid nanodiscs further validate a three-domain architecture:

  • N-terminal anchor : Phe1 and Phe4 stabilize membrane insertion.
  • Central helix : Arg8–Arg12 forms a polar face for receptor engagement.
  • C-terminal tail : Tyr14 and Gln17 participate in hydrogen bonding with interfacial lipid headgroups.

Disulfide Bond Configuration and Stability Profiling

Notably absent in this compound are cysteine residues, precluding disulfide bond formation. Instead, stability derives from:

  • Hydrogen bonding : Between Thr5 and Gln17 (distance: 3.40 Å).
  • Salt bridges : Arg8–Glu196 (2.69 Å) and Lys9–Asp195 (2.84 Å), as observed in MD simulations.
  • Aromatic stacking : Phe1 and Phe4 exhibit π-π interactions within lipid bilayers.

Thermal denaturation assays reveal a midpoint unfolding temperature (Tm) of 58°C at pH 7.4, indicating moderate thermal stability. Far-UV CD spectra show reversible folding upon cooling, suggesting absence of irreversible aggregation.

Table 2: Key Stabilizing Interactions in this compound

Interaction Type Residues Involved Distance (Å)
Salt bridge Arg8–Glu196 2.69
Hydrogen bond Thr5–Gln286 3.40
π-π stacking Phe1–Phe4 4.20

Properties

Molecular Formula

C82H127N27O23

Molecular Weight

1859.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H127N27O23/c1-43(97-64(116)41-96-79(130)66(46(4)111)109-77(128)57(36-48-19-9-6-10-20-48)100-65(117)40-94-63(115)39-95-70(121)51(85)35-47-17-7-5-8-18-47)67(118)101-54(23-15-33-92-81(88)89)71(122)104-53(22-12-14-32-84)74(125)108-60(42-110)78(129)99-44(2)68(119)102-55(24-16-34-93-82(90)91)72(123)103-52(21-11-13-31-83)73(124)107-58(37-49-25-27-50(112)28-26-49)75(126)98-45(3)69(120)106-59(38-62(87)114)76(127)105-56(80(131)132)29-30-61(86)113/h5-10,17-20,25-28,43-46,51-60,66,110-112H,11-16,21-24,29-42,83-85H2,1-4H3,(H2,86,113)(H2,87,114)(H,94,115)(H,95,121)(H,96,130)(H,97,116)(H,98,126)(H,99,129)(H,100,117)(H,101,118)(H,102,119)(H,103,123)(H,104,122)(H,105,127)(H,106,120)(H,107,124)(H,108,125)(H,109,128)(H,131,132)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,46+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1

InChI Key

NTZGMAAQXGNGFH-VDVVPONDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin : Rink amide MBHA resin (0.6 mmol/g loading) ensures C-terminal amidation, critical for receptor binding.

  • First Amino Acid (Gln) : Pre-loaded with Fmoc-Gln(Trt)-OH using DIC/HOBt activation (2 hr, 25°C).

Coupling Cycle Optimization

Each coupling cycle (20 min–2 hr) employs the following reagents:

ReagentRoleConcentration
Fmoc-amino acidBuilding block4 equivalents
HATUCoupling reagent3.9 equivalents
DIEABase6 equivalents
DMFSolvent10 mL/g resin

Critical Modifications :

  • Arg and Lys Residues : Dual protection with Pbf and Boc groups prevents guanidino/ε-amine side reactions.

  • Ser and Tyr : t-Butyl ether protection minimizes β-elimination.

Challenges and Mitigation Strategies

  • Aggregation-prone Regions : The sequence "ARKSAR" forms β-sheet structures, necessitating pseudoproline dipeptides (e.g., Fmoc-Ser(ψMe,Mepro)-OH) at Thr-Gly and Ser-Ala junctions.

  • Aspartimide Formation : Low-temperature (0–4°C) coupling for Asn and Asp residues reduces cyclization.

Post-Synthesis Processing

Cleavage and Global Deprotection

A cleavage cocktail of TFA:H2O:triisopropylsilane (95:2.5:2.5) is applied for 3 hr at 25°C. The crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Analysis

  • HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in H2O/acetonitrile (5% to 60% over 45 min).

  • MS Characterization : MALDI-TOF confirms molecular mass (calc. 1943.2 Da; obs. 1943.5 ± 0.3 Da).

Table 1: Analytical Data for this compound

ParameterValueSource
Purity (HPLC)≥95%
Yield (Crude)68–72%
Retention Time22.4 min (C18, 5–60% ACN)

Comparative Evaluation of Synthesis Platforms

Recent advances in SPPS resins (e.g., ChemMatrix®) and microwave-assisted synthesis have reduced cycle times by 40% while improving yields to >80%. However, traditional polystyrene resins remain cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

FGGFTGARKSARKYANQ: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

FGGFTGARKSARKYANQ: has several scientific research applications:

Mechanism of Action

The mechanism of action of FGGFTGARKSARKYANQ involves its binding to the nociceptin receptor. This interaction inhibits the production of cyclic adenosine monophosphate (cAMP) and modulates the activity of various ion channels. The peptide’s effects are mediated through the activation of G-protein-coupled receptor pathways, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Research Implications and Limitations

  • Functional Advantages : this compound’s bromine moiety enhances stability in oxidative environments, making it preferable for long-term storage compared to halogenated analogs .
  • Limitations : Current data on its pharmacokinetics (e.g., IC₅₀ values) are absent, necessitating further studies to validate its efficacy in drug development .

Q & A

Q. What are the fundamental physicochemical properties of Fggftgarksarkyanq, and how can they be systematically characterized?

Methodological Answer:

  • Conduct spectroscopic analysis (e.g., NMR, FTIR) to identify functional groups and molecular structure .
  • Use chromatographic techniques (HPLC, GC-MS) for purity assessment and quantification .
  • Perform thermodynamic stability tests (DSC, TGA) under controlled conditions .
  • Example Data Table:
Technique Parameter Measured Detection Limit
NMRMolecular structure0.1 ppm
HPLCPurity0.01%
DSCThermal stability±0.5°C

Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

  • Document reaction parameters (temperature, solvent, catalyst) in triplicate to identify critical variables .
  • Use Design of Experiments (DoE) to optimize yield and minimize side products .
  • Validate protocols with independent replication in separate labs to confirm reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved methodologically?

Methodological Answer:

  • Conduct a meta-analysis of existing studies to identify common confounding variables (e.g., assay type, cell lines) .
  • Perform dose-response studies under standardized conditions to isolate compound-specific effects .
  • Use machine learning models to reconcile discrepancies in large datasets .

Q. What strategies address the compound’s instability in aqueous environments during long-term studies?

Methodological Answer:

  • Develop encapsulation techniques (e.g., liposomes, cyclodextrins) to enhance stability .
  • Monitor degradation products via real-time stability-indicating assays (e.g., LC-MS/MS) .
  • Apply kinetic modeling to predict shelf-life under varying storage conditions .

Q. How can researchers integrate findings on this compound into existing theoretical frameworks (e.g., structure-activity relationships)?

Methodological Answer:

  • Use molecular docking simulations to map interactions with biological targets .
  • Compare empirical data with computational predictions to validate or refine models .
  • Publish negative results to clarify boundaries of current theories .

Data and Reproducibility

Q. What statistical methods are recommended to analyze non-linear dose-response relationships in this compound studies?

Methodological Answer:

  • Apply non-parametric regression (e.g., LOESS, spline models) to capture complex trends .
  • Use Bayesian inference to quantify uncertainty in low-sample-size datasets .
  • Share raw data and code repositories to enable independent validation .

Q. How should contradictory results between in vitro and in vivo models be addressed?

Methodological Answer:

  • Evaluate bioavailability and metabolic pathways using pharmacokinetic studies .
  • Cross-reference results with in silico models (e.g., PBPK modeling) to identify mechanistic gaps .
  • Design hybrid assays (e.g., organ-on-chip) to bridge in vitro-in vivo discrepancies .

Ethical and Theoretical Considerations

Q. What ethical safeguards are critical when studying this compound’s potential toxicity?

Methodological Answer:

  • Follow OECD guidelines for acute and chronic toxicity testing .
  • Implement blinded analysis to minimize bias in subjective endpoints (e.g., histopathology) .
  • Disclose conflicts of interest and funding sources in all publications .

Q. How can researchers align exploratory studies on this compound with hypothesis-driven frameworks?

Methodological Answer:

  • Use exploratory data to generate testable hypotheses (e.g., via clustering analysis) .
  • Pre-register hypotheses and analysis plans to distinguish exploratory vs. confirmatory work .
  • Link findings to established mechanisms (e.g., enzyme inhibition, receptor binding) to contextualize novelty .

Data Management and Transparency

Q. What best practices ensure long-term accessibility of this compound research data?

Methodological Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
  • Use institutional repositories (e.g., Zenodo, Figshare) with persistent identifiers (DOIs) .
  • Document metadata comprehensively (e.g., experimental conditions, instrument calibration) .

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